molecular formula C9H7BrCl2O B13659642 4-Bromo-2-(2-chloroethyl)benzoyl chloride

4-Bromo-2-(2-chloroethyl)benzoyl chloride

Cat. No.: B13659642
M. Wt: 281.96 g/mol
InChI Key: RENZIMXJMNOMFO-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-chloroethyl)benzoyl chloride is an organic compound with the molecular formula C9H7BrCl2O. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a bromine atom at the 4-position and a 2-chloroethyl group at the 2-position. This compound is used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(2-chloroethyl)benzoyl chloride typically involves the chlorination of 4-bromo-2-ethylbenzoyl chloride. The reaction conditions often include the use of thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) as chlorinating agents. The reaction is carried out under reflux conditions to ensure complete chlorination .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(2-chloroethyl)benzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products include various substituted benzoyl chlorides.

    Oxidation: Products include carboxylic acids.

    Reduction: Products include alcohols

Scientific Research Applications

4-Bromo-2-(2-chloroethyl)benzoyl chloride has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

    Medicine: It is explored for its potential use in drug development and as a precursor for pharmaceutical compounds.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-2-(2-chloroethyl)benzoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of various products depending on the nucleophile involved. The molecular targets and pathways include interactions with enzymes and proteins, which can lead to the formation of covalent bonds and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chlorobenzoic acid
  • 4-Bromo-2-chloroacetophenone
  • 4-Bromo-2-chlorobenzyl chloride

Uniqueness

4-Bromo-2-(2-chloroethyl)benzoyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers a unique combination of electrophilic and nucleophilic sites, making it versatile for various chemical transformations .

Properties

Molecular Formula

C9H7BrCl2O

Molecular Weight

281.96 g/mol

IUPAC Name

4-bromo-2-(2-chloroethyl)benzoyl chloride

InChI

InChI=1S/C9H7BrCl2O/c10-7-1-2-8(9(12)13)6(5-7)3-4-11/h1-2,5H,3-4H2

InChI Key

RENZIMXJMNOMFO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Br)CCCl)C(=O)Cl

Origin of Product

United States

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